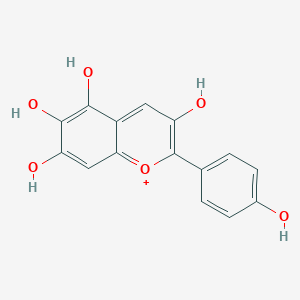

Aurantinidin

Description

Structure

3D Structure of Parent

Properties

CAS No. |

25041-66-1 |

|---|---|

Molecular Formula |

C15H11ClO6 |

Molecular Weight |

322.69 g/mol |

IUPAC Name |

2-(4-hydroxyphenyl)chromenylium-3,5,6,7-tetrol;chloride |

InChI |

InChI=1S/C15H10O6.ClH/c16-8-3-1-7(2-4-8)15-11(18)5-9-12(21-15)6-10(17)14(20)13(9)19;/h1-6H,(H4-,16,17,18,19,20);1H |

InChI Key |

ISJQFQSYBIWCHP-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=C(C=C3C(=[O+]2)C=C(C(=C3O)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C3C(=[O+]2)C=C(C(=C3O)O)O)O)O.[Cl-] |

Synonyms |

3,5,6,7-Tetrahydroxy-2-(4-hydroxyphenyl)-1-benzopyrylium Chloride; 3,4’,5,6,7-Pentahydroxy-flavylium Chloride; 6-Hydroxypelargonidin; 6-Hydroxypelargonidin Chloride; Aurantinidin; Aurantinidol Chloride |

Origin of Product |

United States |

Foundational & Exploratory

The Natural Provenance of Aurantinidin: A Technical Guide for Scientific Professionals

An In-depth Examination of the Botanical Sources, Biosynthesis, and Analytical Methodologies for the Anthocyanidin, Aurantinidin.

Introduction

This compound is a water-soluble, red-orange anthocyanidin, a subclass of flavonoids responsible for a wide array of colors in plants.[1] Chemically, it is characterized as a 6-hydroxypelargonidin, distinguishing it from more common anthocyanidins by the presence of a hydroxyl group at the C6 position of the A-ring.[2][3] This structural feature is believed to enhance its photostability compared to non-hydroxylated analogs.[2] Possessing potent antioxidant and anti-inflammatory properties, this compound is a compound of significant interest in the fields of phytochemistry, pharmacology, and drug development.[2][3] This technical guide provides a comprehensive overview of the natural sources, biosynthetic pathway, and analytical protocols for the extraction and quantification of this compound, tailored for researchers and drug development professionals.

Natural Sources of this compound

The natural occurrence of this compound is relatively sporadic across the plant kingdom, with its presence confirmed in a select number of species. The primary and most well-documented sources are found within the Balsaminaceae and Alstroemeriaceae families.

Primary Botanical Sources

-

Impatiens aurantiaca (Orange Jewelweed): This species, belonging to the Balsaminaceae family, is a principal botanical source of this compound, where the compound contributes significantly to the orange floral pigmentation.[1][2]

-

Alstroemeria Cultivars (Peruvian Lily): Various hybrid cultivars of Alstroemeria have been bred for specific red and orange hues, which are attributed to the biosynthesis of this compound.[1][2]

While the aforementioned species are the most notable, trace amounts of this compound may also be present in other plants within the Balsaminaceae family.[2] Some literature suggests a broader presence in the Asteraceae family, although specific examples are less frequently cited.[3]

Quantitative Analysis of this compound Content

The concentration of this compound in its natural sources can be influenced by several factors, including genetic background, developmental stage, and environmental conditions such as soil pH and temperature.[2] Optimal biosynthesis is reported to occur in acidic soils (pH 5.5–6.5).[2] Despite its identification in various plants, detailed quantitative data in peer-reviewed literature remains limited. The following table summarizes the known sources.

| Plant Species | Family | Tissue/Organ | Reported Concentration | Citation(s) |

| Impatiens aurantiaca | Balsaminaceae | Flowers | Data not available in cited literature | [1][2] |

| Alstroemeria (cultivars) | Alstroemeriaceae | Flowers | Data not available in cited literature | [1][2] |

Note: While these sources are confirmed to contain this compound, specific quantitative measurements (e.g., mg/g fresh weight) are not consistently reported in the surveyed scientific literature.

Biosynthesis of this compound

This compound is synthesized via the flavonoid branch of the phenylpropanoid pathway.[4] The pathway is a highly conserved network in plants, beginning with the amino acid L-phenylalanine.[5] The formation of this compound follows the general anthocyanin synthesis route to produce its precursor, pelargonidin (B1210327), followed by a key hydroxylation step.

The core pathway involves the following enzymatic conversions:

-

L-phenylalanine is converted to naringenin (B18129) chalcone (B49325) through the action of enzymes including Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-hydroxylase (C4H), 4-coumarate CoA ligase (4CL), and Chalcone Synthase (CHS).[5]

-

Chalcone Isomerase (CHI) then converts naringenin chalcone to naringenin .[5]

-

Naringenin is hydroxylated by Flavanone 3-hydroxylase (F3H) to produce dihydrokaempferol (B1209521) .

-

Dihydroflavonol 4-reductase (DFR) reduces dihydrokaempferol to leucopelargonidin (B191709) .

-

Anthocyanidin Synthase (ANS) catalyzes the oxidation of leucopelargonidin to the unstable pelargonidin cation.[6]

-

The defining step for this compound synthesis is the subsequent hydroxylation of the pelargonidin core at the 6-position, catalyzed by a specific Flavonoid 6-hydroxylase (F6H) , to yield This compound .

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 25041-66-1 [smolecule.com]

- 3. CAS 25041-66-1: this compound | CymitQuimica [cymitquimica.com]

- 4. Anthocyanin - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Anthocyanin Biosynthesis and Degradation Mechanisms in Solanaceous Vegetables: A Review [frontiersin.org]

- 6. mdpi.com [mdpi.com]

Aurantinidin Biosynthesis in Impatiens aurantiaca: A Putative Pathway

Disclaimer: The following technical guide details a putative biosynthesis pathway for aurantinidin in Impatiens aurantiaca. As of the current date, there is no direct scientific literature confirming the presence of this compound or its specific biosynthesis pathway in this plant species. The proposed pathway is therefore hypothetical and constructed based on the well-established general anthocyanin biosynthesis pathway in plants and known enzymatic reactions for 6-hydroxylation of flavonoids observed in other species.

Introduction

This compound is a deoxyanthocyanidin, a type of anthocyanidin that lacks a hydroxyl group at the C3 position. It is characterized by a distinctive orange color. Its biosynthesis is expected to follow the general phenylpropanoid and flavonoid pathways, with a key hydroxylation step at the 6-position of the A-ring. This guide outlines the probable enzymatic steps leading to the synthesis of this compound in Impatiens aurantiaca, provides hypothetical quantitative data for illustrative purposes, details relevant experimental protocols, and presents visual diagrams of the pathway and workflows.

Putative Biosynthesis Pathway of this compound

The biosynthesis of this compound is proposed to be a branch of the general flavonoid biosynthesis pathway. The initial steps leading to the formation of the flavanone (B1672756) naringenin (B18129) are well-conserved among higher plants. The key differentiating step is the 6-hydroxylation of a flavonoid intermediate.

The proposed pathway involves the following key enzymatic steps:

-

Phenylalanine Ammonia-Lyase (PAL): Phenylalanine is converted to cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): Cinnamic acid is hydroxylated to p-coumaric acid.

-

4-Coumaroyl-CoA Ligase (4CL): p-Coumaric acid is activated to p-coumaroyl-CoA.

-

Chalcone (B49325) Synthase (CHS): One molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA are condensed to form naringenin chalcone.

-

Chalcone Isomerase (CHI): Naringenin chalcone is isomerized to naringenin.

-

Flavanone 6-Hydroxylase (F6H): Naringenin is hydroxylated at the 6-position to produce 6-hydroxynaringenin. This is the crucial step that directs the pathway towards this compound.

-

Flavanone 3-Hydroxylase (F3H): 6-Hydroxynaringenin is converted to 6-hydroxydihydrokaempferol.

-

Dihydroflavonol 4-Reductase (DFR): 6-Hydroxydihydrokaempferol is reduced to 6-hydroxyleucopelargonidin.

-

Anthocyanidin Synthase (ANS) / Leucoanthocyanidin Dioxygenase (LDOX): 6-Hydroxyleucopelargonidin is converted to this compound.

Further modifications such as glycosylation, which are common for anthocyanidins to ensure stability, may occur.

Visualization of the Putative this compound Biosynthesis Pathway

Quantitative Data (Hypothetical)

As no experimental data is available for this compound biosynthesis in Impatiens aurantiaca, the following tables present hypothetical quantitative data to illustrate the type of information that would be gathered in relevant studies.

Table 1: Hypothetical Kinetic Properties of Key Biosynthetic Enzymes

| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (pmol/s/mg protein) |

| CHS | p-Coumaroyl-CoA | 1.5 | 150 |

| CHI | Naringenin Chalcone | 10 | 2000 |

| F6H | Naringenin | 25 | 50 |

| DFR | 6-Hydroxydihydrokaempferol | 5 | 100 |

| ANS | 6-Hydroxyleucopelargonidin | 8 | 75 |

Table 2: Hypothetical Relative Gene Expression Levels in Different Tissues

| Gene | Flower Petals | Sepals | Leaves | Stem |

| PAL | 1.00 | 0.85 | 0.20 | 0.15 |

| C4H | 1.00 | 0.90 | 0.25 | 0.20 |

| 4CL | 1.00 | 0.80 | 0.30 | 0.25 |

| CHS | 1.00 | 0.95 | 0.10 | 0.05 |

| CHI | 1.00 | 0.92 | 0.12 | 0.08 |

| F6H | 1.00 | 0.75 | 0.05 | <0.01 |

| DFR | 1.00 | 0.88 | 0.08 | 0.02 |

| ANS | 1.00 | 0.91 | 0.06 | <0.01 |

Experimental Protocols

The following are detailed methodologies for key experiments that would be necessary to elucidate and characterize the this compound biosynthesis pathway in Impatiens aurantiaca.

Protocol for Extraction and Quantification of Anthocyanins

-

Sample Preparation: Collect fresh flower petals of Impatiens aurantiaca and immediately freeze them in liquid nitrogen. Lyophilize the frozen tissue and grind it into a fine powder.

-

Extraction: Suspend the powdered tissue (100 mg) in 1 mL of extraction solvent (methanol containing 1% HCl, v/v). Vortex the mixture vigorously and incubate at 4°C for 24 hours in the dark.

-

Clarification: Centrifuge the extract at 13,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Quantification: Analyze the supernatant using a UV-Vis spectrophotometer. The total anthocyanin content can be estimated by measuring the absorbance at the wavelength of maximum absorption for this compound (approximately 480 nm). For accurate quantification, High-Performance Liquid Chromatography (HPLC) is required.

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 5% formic acid in water.

-

Mobile Phase B: 100% methanol (B129727).

-

Gradient: A linear gradient from 10% to 60% B over 40 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: Diode array detector (DAD) monitoring at 480 nm.

-

Standard: A purified this compound standard would be required for absolute quantification.

-

Protocol for Enzyme Assays

-

Protein Extraction: Homogenize fresh plant tissue in an extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT, and 1% PVPP). Centrifuge to remove cell debris.

-

F6H Assay (Microsomal Preparation):

-

Prepare microsomes by ultracentrifugation of the crude protein extract.

-

The assay mixture (100 µL) should contain 50 mM potassium phosphate (B84403) buffer (pH 7.5), 100 µM naringenin, and 50 µg of microsomal protein.

-

Start the reaction by adding 1 mM NADPH.

-

Incubate at 30°C for 30 minutes.

-

Stop the reaction by adding 20 µL of 20% acetic acid.

-

Extract the products with ethyl acetate, evaporate to dryness, and resuspend in methanol for HPLC analysis.

-

-

DFR and ANS Assays (Soluble Protein):

-

Use the supernatant from the initial protein extraction.

-

DFR Assay: The reaction mixture should contain 100 mM Tris-HCl (pH 7.0), 100 µM 6-hydroxydihydrokaempferol, 1 mM NADPH, and 20 µg of soluble protein.

-

ANS Assay: The reaction mixture should contain 50 mM Tris-HCl (pH 7.5), 50 µM 6-hydroxyleucopelargonidin, 2 mM 2-oxoglutarate, 5 mM ascorbate, 50 µM FeSO4, and 20 µg of soluble protein.

-

Incubate, stop, and analyze the products as described for the F6H assay.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the identification and characterization of the this compound biosynthesis pathway.

Conclusion

The biosynthesis of this compound in Impatiens aurantiaca is a compelling area for future research. The putative pathway presented here provides a theoretical framework for investigating this process. The key to confirming this pathway lies in the identification of this compound in the plant and the functional characterization of the proposed biosynthetic enzymes, particularly the Flavanone 6-Hydroxylase (F6H) that would be responsible for the unique 6-hydroxylation pattern. The experimental protocols and workflows outlined in this guide provide a roadmap for researchers and drug development professionals to explore this novel biosynthetic pathway.

Aurantinidin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Aurantinidin, a naturally occurring anthocyanidin, for researchers, scientists, and professionals in drug development. This document compiles its fundamental physicochemical properties, explores its potential biological activities through known signaling pathways of related compounds, and presents standardized experimental protocols for its investigation.

Core Physicochemical Properties

This compound is a water-soluble plant pigment belonging to the flavonoid family. Its chemical structure and properties are summarized below.

| Property | Data |

| CAS Number | 25041-66-1[1] |

| Molecular Formula | C₁₅H₁₁O₆⁺ (Cation)[1] |

| C₁₅H₁₁ClO₆ (Chloride Salt) | |

| Molecular Weight | 287.24 g/mol (Cation)[1] |

| 322.69 g/mol (Chloride Salt) | |

| IUPAC Name | 2-(4-hydroxyphenyl)chromenylium-3,5,6,7-tetrol[1] |

| Synonyms | 6-Hydroxypelargonidin, Aurantinidol chloride |

Potential Signaling Pathways and Biological Activity

While specific research on the signaling pathways directly modulated by this compound is limited, the broader class of anthocyanidins, to which it belongs, has been studied for its antioxidant, anti-inflammatory, and anticancer properties. These effects are often attributed to the modulation of key cellular signaling cascades.

Antioxidant Activity: Anthocyanidins are known to exert their antioxidant effects through two primary mechanisms: hydrogen atom transfer (HAT) and single-electron transfer (SET). These mechanisms allow them to neutralize free radicals, thereby reducing oxidative stress, which is implicated in numerous chronic diseases.

Anti-inflammatory Activity: The anti-inflammatory properties of anthocyanidins are believed to be mediated through the inhibition of pro-inflammatory pathways. Key pathways that are often implicated include:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: Anthocyanidins have been shown to inhibit the activation of NF-κB, a protein complex that controls the transcription of DNA, cytokine production, and cell survival.

-

MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: These compounds can also modulate the MAPK cascade, which is involved in cellular responses to a variety of stimuli and plays a critical role in inflammation and apoptosis.

-

PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) Signaling Pathway: Anthocyanidins may also influence the PI3K/Akt pathway, which is crucial for regulating cell survival, proliferation, and metabolism.

Anticancer Activity: The potential anticancer effects of anthocyanidins are linked to their ability to induce apoptosis (programmed cell death), inhibit cell proliferation, and prevent angiogenesis (the formation of new blood vessels that supply tumors). These effects are often a consequence of the modulation of the signaling pathways mentioned above.

Below is a diagram illustrating a generalized signaling pathway potentially influenced by anthocyanidins like this compound, leading to an anti-inflammatory response.

References

Spectroscopic Profile of Aurantinidin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Aurantinidin, a naturally occurring anthocyanidin pigment. The document focuses on its Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectral properties, presenting the data in a structured format for ease of reference and comparison. Detailed experimental protocols are also provided to ensure reproducibility of the presented data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is characterized by two main absorption bands, typical for anthocyanidins. Band I, in the visible region, is responsible for its orange-red color, while Band II is in the UV region.

Table 1: UV-Vis Spectroscopic Data for this compound

| Parameter | Value | Conditions |

| λmax (Band I) | ~495 nm | Acidic Methanol (B129727) |

| Molar Absorptivity (ε) | Data not available in searched literature | - |

| λmax (Band II) | Not specified in searched literature | - |

Experimental Protocol: UV-Vis Spectroscopy of Anthocyanidins

The following is a general procedure for obtaining the UV-Vis spectrum of an anthocyanidin like this compound, based on common laboratory practices.

Instrumentation:

-

A double-beam UV-Vis spectrophotometer.

-

Quartz cuvettes (1 cm path length).

Reagents:

-

This compound standard.

-

Methanol (HPLC grade).

-

Hydrochloric acid (HCl), concentrated.

Procedure:

-

Solvent Preparation: Prepare a solution of acidic methanol by adding a small, precise amount of concentrated HCl to methanol (e.g., 0.1% v/v). This ensures the anthocyanidin is predominantly in its stable flavylium (B80283) cation form.

-

Sample Preparation: Accurately weigh a small amount of this compound standard and dissolve it in the acidic methanol to prepare a stock solution of known concentration.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.

-

Spectrophotometric Analysis:

-

Use the acidic methanol as a blank to zero the spectrophotometer.

-

Record the absorbance of each dilution from 200 to 700 nm.

-

Identify the wavelength of maximum absorbance (λmax) for both Band I and Band II.

-

-

Molar Absorptivity Calculation: Using the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, b is the path length of the cuvette (1 cm), and c is the molar concentration of the sample, the molar absorptivity (ε) can be calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For anthocyanidins like this compound, NMR spectra are typically acquired in an acidic deuterated solvent to maintain the stability of the flavylium cation. While specific NMR data for the this compound aglycone was not found in the performed searches, a key study on 6-hydroxypelargonidin glycosides (this compound is the aglycone) indicates the existence of such data[1]. The following tables are placeholders for the anticipated ¹H and ¹³C NMR data, which would be crucial for the complete structural characterization of this compound.

Table 2: ¹H NMR Spectroscopic Data for this compound (Placeholder)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | |||

| H-5 | |||

| H-8 | |||

| H-2' | |||

| H-3' | |||

| H-5' | |||

| H-6' |

Table 3: ¹³C NMR Spectroscopic Data for this compound (Placeholder)

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | |

| C-3 | |

| C-4 | |

| C-5 | |

| C-6 | |

| C-7 | |

| C-8 | |

| C-9 | |

| C-10 | |

| C-1' | |

| C-2' | |

| C-3' | |

| C-4' | |

| C-5' | |

| C-6' |

Experimental Protocol: NMR Spectroscopy of Anthocyanidins

The following protocol outlines a standard procedure for acquiring NMR spectra of anthocyanidins.

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Standard 5 mm NMR tubes.

Reagents:

-

This compound sample.

-

Deuterated methanol (CD₃OD).

-

Deuterated hydrochloric acid (DCl).

Procedure:

-

Sample Preparation:

-

Dissolve a few milligrams of the this compound sample in approximately 0.5 mL of CD₃OD.

-

Add a drop of DCl to ensure the compound remains in its flavylium cation form and to improve the resolution of hydroxyl proton signals.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the complete assignment of all proton and carbon signals.

-

-

Data Processing: Process the acquired data using appropriate NMR software. Chemical shifts should be referenced to the residual solvent signal of CD₃OD (¹H: δ ~3.31 ppm; ¹³C: δ ~49.0 ppm).

Workflow for Spectroscopic Analysis of this compound

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of this compound.

Caption: Workflow for the extraction, purification, and spectroscopic analysis of this compound.

References

Aurantinidin as a Red Plant Dye: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurantinidin is a water-soluble, red plant dye belonging to the anthocyanidin class of flavonoids.[1] As a 6-hydroxypelargonidin, its structure is characterized by a hydroxyl group at the C6 position of the A-ring, a feature that influences its chemical properties and color characteristics.[2] This technical guide provides an in-depth overview of this compound, including its physicochemical properties, natural sources, biosynthetic pathway, and methods for its extraction and purification. The guide also presents available data on its stability and performance as a natural colorant, highlighting its potential applications in various industries.

Physicochemical Properties of this compound

This compound, with the chemical formula C₁₅H₁₁O₆⁺, is a hydroxylated derivative of pelargonidin (B1210327).[1] Its structure, featuring multiple hydroxyl groups, renders it soluble in water and other polar solvents. The color of this compound is highly dependent on pH, a characteristic feature of anthocyanidins. In acidic solutions, it typically appears red due to the predominance of the flavylium (B80283) cation. As the pH increases, it can transition to purple, blue, and eventually colorless or yellowish in alkaline conditions as its chemical structure changes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3,5,6,7-Tetrahydroxy-2-(4-hydroxyphenyl)-1-benzopyrylium | [1] |

| Chemical Formula | C₁₅H₁₁O₆⁺ | [1] |

| Molar Mass | 287.24 g/mol | [1] |

| Solubility | Water-soluble | [1] |

| Color | Red (in acidic pH) | [1] |

Natural Occurrence

This compound has been identified in the flowers of several plant species, notably:

In these plants, this compound exists predominantly as glycosides, where sugar moieties are attached to the aglycone structure. These glycosidic forms are generally more stable than the aglycone.

Biosynthesis of this compound

The biosynthesis of this compound follows the general flavonoid pathway with a specific hydroxylation step on the A-ring. The pathway begins with the synthesis of the flavanone (B1672756) naringenin (B18129). Through a series of enzymatic reactions, naringenin is converted to pelargonidin. The key step in the formation of this compound is the 6-hydroxylation of the pelargonidin precursor, catalyzed by a flavonoid 6-hydroxylase (F6H) , a cytochrome P450-dependent monooxygenase.

Experimental Protocols

Extraction of Anthocyanins from Impatiens Flowers

This protocol is adapted from a general method for anthocyanin extraction from Impatiens balsamina.

Materials:

-

Fresh Impatiens flowers

-

AB-8 macroporous resin

-

Deionized water

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Maceration: Fresh flower petals are macerated in 70% ethanol at room temperature.

-

Ultrasonic Extraction: The mixture is subjected to ultrasonic extraction for a defined period to enhance the extraction efficiency.

-

Filtration: The extract is filtered to remove solid plant material.

-

Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the ethanol.

-

Purification: The concentrated aqueous extract is then passed through an AB-8 macroporous resin column for preliminary purification. The column is washed with deionized water to remove sugars and other polar impurities. The anthocyanins are then eluted with a stepwise gradient of ethanol.

Purification of this compound by Preparative HPLC

Further purification to isolate this compound can be achieved using preparative High-Performance Liquid Chromatography (HPLC). The following is a general protocol that would require optimization for this compound.

Instrumentation and Columns:

-

Preparative HPLC system with a UV-Vis detector

-

C18 stationary phase column

Mobile Phase:

-

A gradient of acidified water (e.g., with 0.1% formic acid) (Solvent A) and acidified methanol (B129727) or acetonitrile (B52724) (Solvent B).

Procedure:

-

Sample Preparation: The partially purified anthocyanin extract is dissolved in a minimal amount of the initial mobile phase and filtered through a 0.45 µm syringe filter.

-

Gradient Elution: A linear gradient is run from a low to a high percentage of Solvent B over a specified time to separate the different anthocyanin components.

-

Fraction Collection: Fractions are collected based on the elution profile monitored by the UV-Vis detector, with the wavelength set to the visible absorption maximum of anthocyanins (around 520 nm).

-

Analysis: The purity of the collected fractions is assessed by analytical HPLC.

Stability and Dye Performance

The stability of anthocyanins is a critical factor for their application as natural dyes. It is influenced by several factors, including pH, temperature, light, and the presence of co-pigments.

Table 2: Stability and Performance Data for Anthocyanin Dyes (with specific data for Impatiens extract where available)

| Parameter | Condition/Value | General Observations for Anthocyanins | Specific Data for Impatiens Extract | Reference |

| pH Stability | Acidic (pH < 3) | Generally most stable, red color | - | [3] |

| Neutral (pH ~7) | Less stable, color shifts to purple/blue | - | [3] | |

| Alkaline (pH > 8) | Prone to degradation, colorless/yellowish | - | [3] | |

| Thermal Stability | Varies with pH and structure | Degradation follows first-order kinetics | - | [3] |

| Light Fastness | ISO 105-B02 | Variable, often moderate | Grade 3 (on paper and fabric) | [4] |

| Wash Fastness | ISO 105-C06 | Variable, often moderate | Grade 3 (on cotton), Grade 2-3 (on polyester) | [4] |

| Rubbing Fastness | ISO 105-X12 | Generally good | Very good (on paper and fabric) | [4] |

Note: Specific quantitative stability data for pure this compound is limited. The data presented for Impatiens extract provides an indication of its performance as a dye.

Signaling Pathways and Logical Relationships

The biological activity of this compound, such as its antioxidant and anti-inflammatory effects, is attributed to its ability to modulate various cellular signaling pathways. As a flavonoid, it can scavenge free radicals and interact with key enzymes in inflammatory cascades.

Conclusion

This compound is a promising natural red dye with potential applications in the food, cosmetic, and pharmaceutical industries. Its vibrant color and biological activities make it an attractive alternative to synthetic dyes. However, further research is needed to fully characterize its stability under various processing and storage conditions and to optimize its extraction and purification for industrial-scale production. The elucidation of its complete biosynthetic pathway and the enzymes involved will also open up possibilities for its biotechnological production.

References

- 1. Molecular characterization and functional expression of flavonol 6-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Hydroxypelargonidin glycosides in the orange-red flowers of Alstroemeria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Aurantinidin as a Hydroxy Derivative of Pelargonidin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthocyanidins are a class of water-soluble flavonoids responsible for many of the red, purple, and blue colors in plants. Within this class, aurantinidin is structurally distinguished as a hydroxy derivative of the more commonly known pelargonidin (B1210327). Specifically, it possesses an additional hydroxyl group on the A-ring of the flavylium (B80283) backbone. This structural modification, while seemingly minor, can have significant implications for the molecule's physicochemical properties and biological activities.

This compound is a red plant dye found in species such as Impatiens aurantiaca and in cultivars of the Alstroemeria genus[1]. Pelargonidin is more widespread, found in numerous berries like strawberries and raspberries, as well as in red geraniums and pomegranates[2]. This guide provides a detailed technical overview of this compound, using the well-characterized pelargonidin as a primary benchmark for comparison. It covers the chemical properties, biological activities, and underlying signaling pathways, presenting quantitative data and experimental methodologies relevant to researchers in pharmacology and drug development.

Chemical Structure and Physicochemical Properties

The core structure of both this compound and pelargonidin is the 2-phenylchromenylium (flavylium) cation. The key distinction is the presence of a hydroxyl group at the C-6 position in this compound, which is absent in pelargonidin.

Figure 1. Chemical structures of this compound (6-Hydroxypelargonidin) and Pelargonidin.

Physicochemical Data

The addition of a hydroxyl group increases the molar mass and alters the electronic properties of the molecule. A summary of the key physicochemical properties is presented in Table 1.

| Property | This compound | Pelargonidin |

| IUPAC Name | 3,5,6,7-Tetrahydroxy-2-(4-hydroxyphenyl)-1λ⁴-benzopyran-1-ylium[1] | 3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-1λ⁴-benzopyran-4-ylium[2] |

| Other Names | 6-Hydroxypelargonidin[3] | - |

| Molecular Formula | C₁₅H₁₁O₆⁺[3] | C₁₅H₁₁O₅⁺[2] |

| Molar Mass | 287.24 g/mol [1] | 271.24 g/mol [2] |

| Hydrogen Bond Donors | 5[3] | 4 |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of these compounds. While extensive data is available for pelargonidin, specific high-resolution NMR data for this compound is less common in the literature.

| Spectroscopic Property | This compound | Pelargonidin |

| UV-Vis λmax | Data not readily available | ~511-520 nm[2] |

| ¹³C NMR Chemical Shifts (ppm) | Data not readily available | Solid-state NMR has been performed, but specific solution-state shifts are not consistently reported across the literature.[3][4] |

Biological and Pharmacological Activities

Anthocyanidins are widely recognized for their antioxidant and anti-inflammatory properties. These activities are strongly linked to their chemical structure, particularly the number and arrangement of hydroxyl groups.

Antioxidant Activity

The antioxidant capacity of anthocyanidins stems from their ability to donate hydrogen atoms or electrons to neutralize free radicals. Theoretical studies suggest that the antioxidant activity of delphinidin (B77816), which has more hydroxyl groups, is greater than that of pelargonidin, indicating that increased hydroxylation can enhance radical scavenging ability[5]. While specific quantitative data for this compound is scarce, it is plausible that the additional hydroxyl group at the C-6 position enhances its antioxidant potential compared to pelargonidin.

| Compound/Extract | Assay | IC₅₀ / EC₅₀ Value | Reference |

| Pelargonidin | CYP1A1 Inhibition | IC₅₀: 33 µM | [6] |

| Pelargonidin (from raspberry extract) | Antioxidant Activity | EC₅₀: 49 µg/mL | |

| Acylated Pelargonidin Derivatives | ABTS Radical Scavenging | IC₅₀: 1.74 +/- 0.03 mM | [7] |

Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases. Flavonoids, including anthocyanidins, can modulate inflammatory pathways[8]. Pelargonidin has been shown to exert anti-inflammatory effects by inhibiting the activation of nuclear factor kappa B (NF-κB), a critical transcription factor in the inflammatory response[9]. This modulation reduces the expression of pro-inflammatory genes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[9]. The anti-inflammatory potential of this compound has not been extensively reported, but its structural similarity to other anti-inflammatory flavonoids suggests it may possess similar properties.

Cytotoxic and Anticancer Activity

Pelargonidin has demonstrated cytotoxic effects against various cancer cell lines. This activity is often linked to the induction of apoptosis (programmed cell death) and cell cycle arrest.

| Compound | Cell Line | Assay | IC₅₀ Value | Reference |

| Pelargonidin | U2OS (Osteosarcoma) | MTT | 15 µM | [10] |

| Pelargonidin | HT29 (Colorectal adenocarcinoma) | MTT | GI₅₀: 0.31 µM (24h) | [11] |

Signaling Pathways

The biological effects of this compound and pelargonidin are mediated through their interaction with various cellular signaling cascades.

Keap1/Nrf2 Antioxidant Response Pathway

The Keap1/Nrf2 pathway is a primary regulator of cellular defense against oxidative stress. Under normal conditions, Keap1 binds to Nrf2, targeting it for degradation. In the presence of inducers like pelargonidin, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, upregulating the expression of detoxification and antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutathione (B108866) transferase[12][13].

Caption: Keap1/Nrf2 pathway activation by Pelargonidin.

PI3K/Akt Survival Pathway

The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and growth. Aberrant activation of this pathway is common in cancer. Studies have shown that pelargonidin can inhibit the phosphorylation, and thus the activation, of both PI3K and Akt in osteosarcoma cells[10]. This inhibition contributes to its anticancer effects by suppressing pro-survival signals and promoting apoptosis.

Caption: Inhibition of the PI3K/Akt pathway by Pelargonidin.

NF-κB Inflammatory Pathway

The NF-κB pathway is central to inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Flavonoids can inhibit this pathway at multiple points, including the prevention of IκB degradation[9][14].

Caption: General inhibition of the NF-κB pathway by flavonoids.

Experimental Protocols

This section details standardized in vitro assays commonly used to evaluate the biological activities of compounds like this compound and pelargonidin.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the capacity of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Principle: In its radical form, DPPH absorbs light at 517 nm and has a deep violet color. When it accepts an electron or hydrogen radical from an antioxidant, it becomes the reduced, colorless form, leading to a decrease in absorbance.

-

Reagents:

-

DPPH stock solution (e.g., 0.1 mM in methanol (B129727) or ethanol).

-

Test compound (this compound/Pelargonidin) dissolved in a suitable solvent (e.g., DMSO, methanol) at various concentrations.

-

Positive control (e.g., Ascorbic acid, Trolox).

-

Solvent for blank/control.

-

-

Procedure:

-

Prepare serial dilutions of the test compound and positive control.

-

In a 96-well plate, add a specific volume of the test compound or control to each well.

-

Add an equal volume of the DPPH working solution to all wells except the blank (which contains only the solvent).

-

Mix thoroughly and incubate in the dark at room temperature for a set time (e.g., 30 minutes)[15].

-

Measure the absorbance at 517 nm using a microplate reader[15].

-

Calculate the percentage of scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

Caption: Workflow for the DPPH antioxidant assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the total antioxidant capacity of a sample based on its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Principle: At a low pH (3.6), antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm[16].

-

Reagents:

-

FRAP Reagent: A freshly prepared mixture of acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃·6H₂O solution (20 mM) in a 10:1:1 ratio[16][17].

-

Test compound at various concentrations.

-

Standard (e.g., Trolox or FeSO₄·7H₂O) for calibration curve.

-

-

Procedure:

-

Prepare the FRAP working reagent and warm it to 37°C[17].

-

Add a small volume of the test sample or standard to a tube or well.

-

Add a larger volume of the pre-warmed FRAP reagent and mix well[17].

-

Incubate at 37°C for a defined period (e.g., 4-6 minutes)[16].

-

Measure the absorbance at 593 nm against a reagent blank.

-

Calculate the FRAP value from the standard curve, typically expressed as µM Trolox equivalents (TE).

-

Caption: Workflow for the FRAP antioxidant assay.

MTT Cell Viability/Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. These insoluble crystals are then dissolved in a solubilizing agent, and the absorbance is measured[12][18].

-

Reagents:

-

MTT solution (e.g., 5 mg/mL in PBS, sterile-filtered)[18].

-

Solubilization solution (e.g., DMSO, acidified isopropanol).

-

Complete cell culture medium.

-

Test compound at various concentrations.

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

After incubation, add MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C[1][19].

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for ~15 minutes to ensure complete dissolution[18].

-

Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm)[1][18].

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

-

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

This compound, as the 6-hydroxy derivative of pelargonidin, represents an intriguing but understudied member of the anthocyanidin family. Its structural similarity to the well-researched pelargonidin provides a strong basis for predicting its biological activities. The additional hydroxyl group is likely to enhance its antioxidant capacity. The known mechanisms of pelargonidin, including the modulation of the Keap1/Nrf2, PI3K/Akt, and NF-κB signaling pathways, offer a clear roadmap for future investigations into this compound's therapeutic potential. This guide provides the foundational chemical data, comparative biological context, and detailed experimental protocols necessary for researchers to further explore the pharmacological properties of this compound and its potential applications in drug development. Further research is critically needed to isolate and characterize this compound, quantify its bioactivities, and elucidate its specific interactions with cellular signaling networks.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Pelargonidin inhibits cell growth and promotes oxidative stress-mediated apoptosis in lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (13)C CPMAS NMR and DFT calculations of anthocyanidins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antioxidant activity of delphinidin and pelargonidin: Theory and practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pelargonidin activates the AhR and induces CYP1A1 in primary human hepatocytes and human cancer cell lines HepG2 and LS174T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antioxidant and pro-oxidant properties of acylated pelargonidin derivatives extracted from red radish (Raphanus sativus var. niger, Brassicaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. assaygenie.com [assaygenie.com]

- 9. Pelargonidin improves functional recovery and attenuates neuropathic pain following spinal cord injury in rats: relevance to its neuroprotective, antioxidant, and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pelargonidin induces antitumor effects in human osteosarcoma cells via autophagy induction, loss of mitochondrial membrane potential, G2/M cell cycle arrest and downregulation of PI3K/AKT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchhub.com [researchhub.com]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. globalsciencebooks.info [globalsciencebooks.info]

- 15. acmeresearchlabs.in [acmeresearchlabs.in]

- 16. detailed protocol for FRAP assay | Filo [askfilo.com]

- 17. ultimatetreat.com.au [ultimatetreat.com.au]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Biological Significance of Aurantinidin in Alstroemeria: A Review of Current Knowledge

For Immediate Release

To: Researchers, Scientists, and Drug Development Professionals

Subject: Technical Whitepaper on the Biological Significance of Aurantinidin in Alstroemeria

This technical guide addresses the current understanding of the biological significance of this compound, a specific type of anthocyanidin, within the genus Alstroemeria. While comprehensive research on the unique roles of this compound in Alstroemeria is limited, this document synthesizes the available phytochemical data and extrapolates the known biological functions of related anthocyanins to provide a foundational understanding for future research and development.

Presence and Identification of this compound in Alstroemeria

This compound, also known as 6-hydroxypelargonidin, is an orange-red anthocyanidin. Its presence in Alstroemeria has been confirmed in its glycosidic forms in certain cultivars with orange-red flowers. Specifically, studies have identified 6-hydroxypelargonidin 3-O-β-D-glucopyranoside and 6-hydroxypelargonidin 3-O-[6-O-(α-L-rhamnopyranosyl)-β-D-glucopyranoside] in the petals of these cultivars.

While this compound itself is the aglycone, its biological activity in plants is manifested through these glycosylated forms. The anthocyanin profile of Alstroemeria is diverse, with other prevalent compounds including derivatives of cyanidin, delphinidin, and their 6-hydroxylated counterparts. The specific combination and concentration of these pigments are key determinants of the wide spectrum of flower colors observed in this genus.

Postulated Biological Significance in Alstroemeria

Direct studies on the specific biological roles of this compound in Alstroemeria are not extensively available in current scientific literature. However, based on the well-documented functions of anthocyanins in plants, the following biological significance can be inferred for this compound in Alstroemeria:

-

Flower Pigmentation and Pollinator Attraction: The most evident role of this compound is contributing to the orange and red hues of Alstroemeria flowers. This coloration is crucial for attracting pollinators, thereby facilitating sexual reproduction and ensuring genetic diversity.

-

Antioxidant Activity: Anthocyanins are potent antioxidants. This compound, with its hydroxyl groups, is predicted to scavenge reactive oxygen species (ROS) within plant cells. This antioxidant capacity is vital for protecting cellular components from oxidative damage induced by various biotic and abiotic stresses, such as high light intensity, UV radiation, and pathogen attack.

-

Photoprotection: By absorbing excess light, particularly in the UV-B spectrum, this compound likely plays a role in photoprotection. This shields the photosynthetic apparatus from photoinhibition and photodamage, maintaining the plant's metabolic efficiency.

-

Stress Response: The biosynthesis of anthocyanins, including this compound, is often upregulated in response to environmental stressors. This suggests a role in the plant's defense mechanisms, potentially by modulating stress-related signaling pathways.

Quantitative Data

| Anthocyanin Glycoside | Aglycone (Anthocyanidin) | Cultivar Flower Color |

| 6-hydroxypelargonidin 3-O-β-D-glucopyranoside | This compound | Orange-Red |

| 6-hydroxypelargonidin 3-O-rutinoside | This compound | Orange-Red |

| 6-hydroxycyanidin 3-O-rutinoside | 6-hydroxycyanidin | Red, Pink, Orange |

| 6-hydroxydelphinidin 3-O-rutinoside | 6-hydroxydelphinidin | Red-Violet |

| Cyanidin 3-O-rutinoside | Cyanidin | Red |

| Delphinidin 3-O-rutinoside | Delphinidin | Purple |

Experimental Protocols

Detailed experimental protocols for the specific study of this compound in Alstroemeria are not published. However, a general workflow for the extraction, identification, and quantification of anthocyanins from plant tissues can be adapted.

General Protocol for Anthocyanin Analysis

-

Sample Preparation: Fresh floral or vegetative tissue is frozen in liquid nitrogen and lyophilized. The dried tissue is then ground into a fine powder.

-

Extraction: The powdered tissue is extracted with a solvent, typically methanol (B129727) or ethanol (B145695) containing a small percentage of acid (e.g., 1% HCl or 0.1% formic acid), to stabilize the anthocyanins. The extraction is often performed in the dark and at low temperatures to prevent degradation.

-

Purification: The crude extract is centrifuged, and the supernatant is collected. The extract may be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove chlorophylls, sugars, and other interfering compounds.

-

Identification and Quantification:

-

High-Performance Liquid Chromatography (HPLC): The purified extract is analyzed by HPLC coupled with a diode-array detector (DAD) and often a mass spectrometer (MS).

-

Identification: Anthocyanins are identified by comparing their retention times and UV-Vis spectra with those of authentic standards and by analyzing their mass spectral data.

-

Quantification: The concentration of each anthocyanin is determined by creating a calibration curve with known concentrations of a standard (e.g., cyanidin-3-glucoside).

-

Visualizations

Generalized Anthocyanin Biosynthesis Pathway

The biosynthesis of this compound follows the general flavonoid pathway, with specific hydroxylation steps determining the final structure.

Caption: Generalized anthocyanin biosynthesis pathway leading to this compound.

Experimental Workflow for Anthocyanin Analysis

The following diagram illustrates a typical workflow for the analysis of anthocyanins in plant tissues.

The Role of Aurantinidin in Plant Pigmentation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurantinidin, a member of the anthocyanidin class of flavonoids, is a water-soluble pigment responsible for orange to red coloration in the flowers of specific plant species. As a 6-hydroxylated derivative of pelargonidin (B1210327), its biosynthesis represents a modification of the general anthocyanin pathway, involving specific enzymatic steps that are of significant interest in the fields of plant biochemistry and metabolic engineering. This technical guide provides an in-depth overview of this compound's role in plant pigmentation, its biosynthetic pathway, the regulatory mechanisms governing its production, and detailed methodologies for its extraction, quantification, and characterization. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with flavonoids and natural plant pigments.

Introduction to this compound

This compound is a natural, water-soluble red plant pigment.[1] It belongs to the anthocyanidin class of compounds, which are the aglycone forms of anthocyanins.[2] Chemically, this compound is a hydroxy derivative of pelargonidin, specifically 3,5,6,7,4'-pentahydroxyflavylium.[1] Its chemical formula is C₁₅H₁₁O₆⁺, with a molar mass of 287.24 g/mol .[3]

The presence of a hydroxyl group at the C6 position of the A-ring distinguishes this compound from the more common anthocyanidins like pelargonidin, cyanidin, and delphinidin. This structural feature significantly influences its color and stability. This compound has been reported to occur in the flowers of Impatiens aurantiaca (Balsaminaceae) and in certain cultivars of Alstroemeria.[1] Its vibrant color plays a crucial role in attracting pollinators. Beyond its function in plant reproduction, this compound is of interest for its potential antioxidant and anti-inflammatory properties.[2]

Biosynthesis of this compound

The biosynthesis of this compound is an extension of the general flavonoid pathway, which is well-characterized in many plant species. The pathway begins with the production of p-coumaroyl-CoA from phenylalanine, which then enters the flavonoid-specific branch.

Core Flavonoid Pathway:

-

Chalcone (B49325) Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

-

Chalcone Isomerase (CHI): Converts naringenin chalcone to the flavanone (B1672756), naringenin.

-

Flavanone 3-Hydroxylase (F3H): Hydroxylates naringenin to produce dihydrokaempferol (B1209521) (DHK).

-

Dihydroflavonol 4-Reductase (DFR): Reduces DHK to leucopelargonidin (B191709).

-

Anthocyanidin Synthase (ANS) or Leucoanthocyanidin Dioxygenase (LDOX): Oxidizes leucopelargonidin to form the unstable pelargonidin cation.

Specialized Step for this compound Biosynthesis:

The key modification leading to this compound is the hydroxylation of the A-ring at the 6-position. This reaction is catalyzed by a Flavonoid 6-Hydroxylase (F6H) . These enzymes are typically cytochrome P450-dependent monooxygenases (CYP450s). The precise timing of this 6-hydroxylation step can vary between plant species; it may occur at the level of the flavanone (naringenin) or the dihydroflavonol (dihydrokaempferol).

// Nodes for substrates and products pCoumaroylCoA [label="p-Coumaroyl-CoA +\n3x Malonyl-CoA", fillcolor="#F1F3F4"]; NaringeninChalcone [label="Naringenin Chalcone", fillcolor="#F1F3F4"]; Naringenin [label="Naringenin", fillcolor="#F1F3F4"]; Dihydrokaempferol [label="Dihydrokaempferol (DHK)", fillcolor="#F1F3F4"]; Leucopelargonidin [label="Leucopelargonidin", fillcolor="#F1F3F4"]; Pelargonidin [label="Pelargonidin", fillcolor="#F1F3F4"]; this compound [label="this compound", fillcolor="#FBBC05"];

// Nodes for enzymes CHS [label="CHS", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CHI [label="CHI", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; F3H [label="F3H", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DFR [label="DFR", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ANS [label="ANS/LDOX", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; F6H [label="F6H (CYP450)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Pathway connections pCoumaroylCoA -> NaringeninChalcone [xlabel=" CHS"]; NaringeninChalcone -> Naringenin [xlabel=" CHI"]; Naringenin -> Dihydrokaempferol [xlabel=" F3H"]; Dihydrokaempferol -> Leucopelargonidin [xlabel=" DFR"]; Leucopelargonidin -> Pelargonidin [xlabel=" ANS/LDOX"]; Pelargonidin -> this compound [xlabel=" F6H"]; } END_DOT Caption: Biosynthetic pathway of this compound.

Regulation of this compound Biosynthesis

The production of this compound, like other flavonoids, is tightly regulated at the transcriptional level. The expression of the structural genes encoding the biosynthetic enzymes is controlled by a complex of transcription factors, primarily from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40-repeat protein families.[4][5] These proteins form a regulatory complex (MBW complex) that binds to the promoter regions of the target genes and activates their transcription.

While specific regulators for this compound biosynthesis have not been definitively identified, it is hypothesized that specific MYB and bHLH transcription factors are responsible for the tissue-specific and developmentally regulated expression of the flavonoid 6-hydroxylase (F6H) gene, which is the key enzyme for this compound production. Environmental factors such as light intensity and temperature are also known to influence anthocyanin accumulation and likely play a role in regulating this compound biosynthesis.[6][7]

Physicochemical Properties and Stability

The stability of this compound is influenced by several factors, including pH, temperature, and light.

-

pH: Like other anthocyanidins, this compound's color and stability are highly pH-dependent. In strongly acidic solutions (pH < 3), it exists predominantly as the stable, red-colored flavylium (B80283) cation. As the pH increases, it undergoes structural transformations to a purple quinonoidal base, a colorless carbinol pseudobase, and a yellow chalcone, eventually degrading at neutral to alkaline pH.[8]

-

Temperature: Elevated temperatures accelerate the degradation of anthocyanins, including this compound.[8] For optimal stability, especially in extracted forms, low temperatures are recommended.

-

Light: Exposure to light, particularly UV radiation, can lead to the degradation of anthocyanins.

The presence of the 6-hydroxyl group may influence the stability of this compound compared to other anthocyanidins, although detailed comparative studies are limited.

Quantitative Data on this compound and Related Compounds

Quantitative data for this compound is scarce in the literature. However, data for related anthocyanins in Impatiens and Alstroemeria species provide an indication of the potential concentrations.

| Plant Species | Cultivar/Variety | Tissue | Compound | Concentration (mg/g of extract) | Reference |

| Impatiens walleriana | Pink | Petals | Total Anthocyanins | 17.4 ± 1.1 | [6] |

| Impatiens walleriana | Pink | Petals | Malvidin-3-O-coumaroylhexoside-O-hexoside | 11.5 ± 0.8 | [6] |

| Impatiens balsamina | Pink | Petals | Total Anthocyanins | 18.9 ± 1.3 | [9] |

| Plant Species | Flower Color | Compound | Relative Abundance | Reference |

| Alstroemeria cultivars | Orange, Red, Pink | 6-Hydroxycyanidin 3-rutinoside | Abundant | [9] |

| Alstroemeria cultivars | Red | 6-Hydroxycyanidin 3-rutinoside | Major | [10] |

| Alstroemeria cultivars | Red-purple | 6-Hydroxydelphinidin 3-rutinoside | Major | [10] |

Experimental Protocols

Extraction of Anthocyanins from Plant Material

This protocol is a general method that can be adapted for the extraction of this compound from Impatiens or Alstroemeria flowers.

Materials:

-

Fresh or freeze-dried flower petals

-

Extraction solvent: Methanol or ethanol (B145695) containing a small amount of acid (e.g., 0.1% HCl or 1% formic acid) to maintain anthocyanin stability[11]

-

Mortar and pestle or homogenizer

-

Centrifuge

-

Rotary evaporator

-

Solid-phase extraction (SPE) cartridges (C18)

Procedure:

-

Homogenize fresh or freeze-dried plant tissue in the acidified extraction solvent. A sample-to-solvent ratio of 1:10 (w/v) is commonly used.

-

Protect the mixture from light and agitate at a low temperature (e.g., 4°C) for several hours to overnight.

-

Centrifuge the mixture to pellet the solid debris.

-

Collect the supernatant containing the anthocyanin extract.

-

Concentrate the extract using a rotary evaporator at a temperature below 40°C.

-

For purification, the concentrated extract can be passed through a C18 SPE cartridge. Wash the cartridge with acidified water to remove sugars and other polar impurities, then elute the anthocyanins with acidified methanol.[12]

// Nodes Sample [label="Plant Material\n(e.g., Flower Petals)", fillcolor="#F1F3F4"]; Extraction [label="Extraction\n(Acidified Methanol/Ethanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Centrifugation [label="Centrifugation/\nFiltration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CrudeExtract [label="Crude Anthocyanin\nExtract", fillcolor="#F1F3F4"]; Purification [label="Purification (Optional)\n(e.g., SPE)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PurifiedExtract [label="Purified Anthocyanin\nExtract", fillcolor="#F1F3F4"]; Analysis [label="Analysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; HPLC [label="HPLC-DAD", fillcolor="#FBBC05"]; UVVis [label="UV-Vis Spectrophotometry", fillcolor="#FBBC05"];

// Connections Sample -> Extraction; Extraction -> Centrifugation; Centrifugation -> CrudeExtract; CrudeExtract -> Purification; Purification -> PurifiedExtract; CrudeExtract -> Analysis; PurifiedExtract -> Analysis; Analysis -> HPLC; Analysis -> UVVis; } END_DOT Caption: General workflow for anthocyanin analysis.

Quantification by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD is the most common and reliable method for the separation and quantification of individual anthocyanins.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[4]

-

Mobile Phase: A gradient elution is typically employed.

-

Solvent A: Acidified water (e.g., 5% formic acid in water).

-

Solvent B: Acetonitrile or methanol.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30°C.

-

Detection Wavelength: Anthocyanins are typically monitored at their maximum absorbance in the visible range, which is around 520 nm.[12] The DAD allows for the acquisition of the full UV-Vis spectrum for each peak, aiding in identification.

Quantification:

Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve generated from authentic standards of this compound or a related anthocyanidin.

Analysis by UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used for the rapid determination of total anthocyanin content and for characterizing the spectral properties of this compound.

Procedure for Total Anthocyanin Content (pH Differential Method):

-

Prepare two dilutions of the anthocyanin extract: one with a pH 1.0 buffer (e.g., potassium chloride) and another with a pH 4.5 buffer (e.g., sodium acetate).

-

Measure the absorbance of both dilutions at the wavelength of maximum absorbance (λvis-max, typically around 520 nm) and at 700 nm (to correct for haze).

-

The absorbance (A) is calculated as: A = (Aλvis-max - A₇₀₀)pH 1.0 - (Aλvis-max - A₇₀₀)pH 4.5.

-

The total monomeric anthocyanin concentration is calculated using the molar absorptivity (ε) of the predominant anthocyanin.

Spectral Characterization:

The UV-Vis spectrum of this compound in an acidic solution will show a characteristic absorption maximum in the visible region (around 520 nm) and another in the UV region (around 280 nm).

Conclusion

This compound is a structurally distinct anthocyanidin that contributes to the orange and red hues of certain flowers. Its biosynthesis involves a key 6-hydroxylation step on the flavonoid A-ring, a reaction catalyzed by a putative flavonoid 6-hydroxylase. The production of this compound is under tight transcriptional control, likely involving specific MYB and bHLH transcription factors. While quantitative data and specific analytical protocols for this compound are not extensively documented, established methods for anthocyanin analysis can be readily adapted for its study. Further research into the specific enzymes and regulatory factors controlling this compound biosynthesis will provide valuable insights for the metabolic engineering of flower color and for exploring the potential bioactivities of this unique flavonoid.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Transcriptional control of flavonoid biosynthesis: Fine-tuning of the MYB-bHLH-WD40 (MBW) complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nighttime Temperatures and Sunlight Intensities Interact to Influence Anthocyanin Biosynthesis and Photooxidative Sunburn in “Fuji” Apple - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Study on the Potential Application of Impatiens balsamina L. Flowers Extract as a Natural Colouring Ingredient in a Pastry Product - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. thepharmajournal.com [thepharmajournal.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Aurantinidin Extraction from Plant Material: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurantinidin is a water-soluble, red plant pigment belonging to the anthocyanidin class of flavonoids. It is a hydroxy derivative of pelargonidin (B1210327) and has been identified in the flowers of plants such as Impatiens aurantiaca and various cultivars of Alstroemeria.[1][2] As with other anthocyanins, this compound exhibits antioxidant properties, making it a compound of interest for applications in the pharmaceutical, nutraceutical, and cosmetic industries. This document provides detailed protocols for the extraction, purification, and quantification of this compound from plant materials, as well as an overview of a relevant cellular signaling pathway.

Data Presentation: Comparison of Extraction Methods

Due to the limited availability of specific quantitative data for this compound extraction in the scientific literature, the following table presents representative data for anthocyanin extraction from flower petals, which can be considered indicative for the extraction of this compound. The presented values are based on typical yields reported for similar compounds and should be used as a reference for methodological comparison.

| Parameter | Solvent Extraction | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |

| Plant Material | Impatiens balsamina flowers | Red Rose Petals | Red Raspberry |

| Solvent | Methanol (B129727) | Ethanol-0.1 N HCl (80:20, v/v) | Not Specified |

| Temperature (°C) | Ambient | 30 | 366 W (Power) |

| Time | Not Specified | 15 min (repeated 3 times) | 12 min |

| Solid-to-Liquid Ratio | Not Specified | 1:40 g/mL | 4:1 (mL/g) |

| Total Anthocyanin Yield | High Yield Reported | 320.4 mg/100 g | 43.42 mg/100 g |

| Purity (Post-Purification) | Not Specified | Not Specified | Not Specified |

| Reference | [3] | [4] | [5] |

Experimental Protocols

Sample Preparation

Proper preparation of the plant material is crucial for efficient extraction.

-

Fresh Material : If using fresh flowers, it is recommended to process them immediately after harvesting to minimize degradation of anthocyanins.

-

Drying : For dried material, petals should be separated and dried in the shade or freeze-dried to preserve the integrity of the compounds. Oven drying at high temperatures should be avoided as it can lead to degradation.

-

Grinding : Dried plant material should be ground into a fine powder to increase the surface area for solvent extraction.

Extraction Protocols

This is a traditional and widely used method for anthocyanin extraction.

Materials:

-

Ground plant material

-

Solvent: Methanol or ethanol (B145695) containing a small amount of acid (e.g., 0.1% HCl or 1% formic acid) to stabilize the flavylium (B80283) cation form of anthocyanins.[6]

-

Beakers, flasks, and magnetic stirrer

-

Filtration apparatus (e.g., Whatman filter paper)

-

Rotary evaporator

Procedure:

-

Weigh the powdered plant material and place it in a flask.

-

Add the acidified solvent at a specific solid-to-liquid ratio (e.g., 1:10 w/v).

-

Stir the mixture on a magnetic stirrer for a defined period (e.g., 1-2 hours) at room temperature, protected from light.

-

Separate the extract from the solid residue by filtration.

-

Repeat the extraction process with the residue to maximize the yield.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C.

UAE utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency.

Materials:

-

Ground plant material

-

Solvent (as in CSE)

-

Ultrasonic bath or probe sonicator

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Place the weighed powdered plant material in a flask and add the extraction solvent at a chosen solid-to-liquid ratio.

-

Immerse the flask in an ultrasonic bath or place the probe of a sonicator into the mixture.

-

Apply ultrasound at a specific frequency (e.g., 20-40 kHz) and power for a set duration (e.g., 15-30 minutes).

-

Monitor the temperature of the extraction vessel to prevent overheating and degradation of anthocyanins.

-

After sonication, filter the mixture to separate the extract.

-

Concentrate the extract using a rotary evaporator.

MAE employs microwave energy to heat the solvent and plant material, accelerating the extraction process.

Materials:

-

Ground plant material

-

Solvent (as in CSE)

-

Microwave extraction system

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Place the weighed powdered plant material and the extraction solvent in a microwave-safe extraction vessel.

-

Set the microwave power and extraction time according to optimized parameters.

-

After the extraction cycle, allow the vessel to cool down.

-

Filter the mixture to separate the extract.

-

Concentrate the extract using a rotary evaporator.

Purification Protocol: Column Chromatography

Purification is necessary to remove co-extracted compounds like sugars, organic acids, and other flavonoids. A two-step column chromatography process is often effective.

Materials:

-

Concentrated crude extract

-

Amberlite XAD-7HP resin

-

Chromatography column

-

Distilled water

-

Acidified methanol (e.g., methanol with 0.1% HCl)

Procedure:

-

Pack a chromatography column with pre-conditioned Amberlite XAD-7HP resin.

-

Wash the column with distilled water.

-

Load the crude extract onto the column.

-

Wash the column with distilled water to remove sugars and other polar impurities.

-

Elute the anthocyanins with acidified methanol.

-

Collect the colored fractions and concentrate them using a rotary evaporator.

Materials:

-

Partially purified anthocyanin extract

-

Sephadex LH-20 resin

-

Chromatography column

-

Aqueous and methanolic mobile phases

Procedure:

-

Swell the Sephadex LH-20 resin in the appropriate solvent and pack it into a column.

-

Equilibrate the column with the initial mobile phase (e.g., acidified water).

-

Load the concentrated anthocyanin fraction onto the column.

-

Wash the column with acidified water to remove any remaining polar impurities.

-

Elute the purified this compound using a suitable solvent, such as acidified methanol.

-

Collect the fractions containing the purified compound and verify the purity using HPLC.

Quantitative Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC with a Diode Array Detector (DAD) is a standard method for the quantification of individual anthocyanins.

Materials:

-

Purified this compound extract

-

This compound standard (if available)

-

HPLC system with a DAD detector

-

C18 reversed-phase column

-

Mobile phase: A gradient of acidified water (e.g., with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

Procedure:

-

Prepare a series of standard solutions of known concentrations if a pure standard is available.

-

Inject the standards to create a calibration curve.

-

Filter the purified extract through a 0.45 µm syringe filter.

-

Inject the sample into the HPLC system.

-

Identify the this compound peak based on its retention time and UV-Vis spectrum compared to the standard or literature data.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Experimental Workflow for this compound Extraction and Purification

Caption: Workflow for the extraction and purification of this compound.

Putative Signaling Pathway Modulated by this compound Analogs

While specific signaling pathways for this compound are not well-documented, related anthocyanidins like pelargonidin have been shown to modulate cellular signaling. The following diagram illustrates the potential involvement in the Nrf2-ARE antioxidant response pathway, which is a likely target for this compound given its structural similarity to pelargonidin.[7][8]

Caption: Putative modulation of the Nrf2-ARE pathway by this compound.

References

- 1. Large-scale isolation of high-purity anthocyanin monomers from mulberry fruits by combined chromatographic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. thaiscience.info [thaiscience.info]

- 4. Ultrasound-Assisted Extraction of Anthocyanins from Red Rose Petals and New Spectrophotometric Methods for the Determination of Total Monomeric Anthocyanins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Pelargonidin improves functional recovery and attenuates neuropathic pain following spinal cord injury in rats: relevance to its neuroprotective, antioxidant, and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pelargonidin reduces the TPA induced transformation of mouse epidermal cells –potential involvement of Nrf2 promoter demethylation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Aurantinidin using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurantinidin is an anthocyanidin pigment responsible for the orange and red colors in various plants. As a member of the flavonoid group, it possesses significant antioxidant properties and is of great interest in pharmaceutical and nutraceutical research. Accurate and precise quantification of this compound is crucial for quality control, formulation development, and pharmacokinetic studies. This application note provides a detailed protocol for the quantification of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV-Vis detection. The method is designed to be simple, rapid, and reliable for routine analysis.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this method. The chromatographic separation is achieved on a C18 column. Acidified mobile phases are necessary to maintain this compound in its stable flavylium (B80283) cation form, which is essential for consistent and reproducible results.[1][2]

Table 1: HPLC Instrumentation and Chromatographic Conditions

| Parameter | Recommended Conditions |

| HPLC System | Agilent 1260 Infinity LC System or equivalent |

| Detector | Diode Array Detector (DAD) or UV-Vis Detector |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[3][4] |

| Mobile Phase | A: 0.5% Phosphoric Acid in Water[1] |

| B: Acetonitrile[1] | |

| Gradient Elution | See Table 2 |

| Flow Rate | 1.0 mL/min[3][5] |

| Injection Volume | 20 µL |

| Column Temperature | 35°C[5] |

| Detection Wavelength | ~520 nm (or λmax of this compound)[2][6] |

| Run Time | Approximately 15 minutes |

Table 2: Gradient Elution Program

| Time (minutes) | % Mobile Phase A (0.5% Phosphoric Acid in Water) | % Mobile Phase B (Acetonitrile) |

| 0 | 90 | 10 |

| 10 | 60 | 40 |

| 12 | 90 | 10 |

| 15 | 90 | 10 |

Sample Preparation

-

Accurately weigh 1 mg of this compound reference standard.

-

Dissolve the standard in 10 mL of methanol (B129727) containing 0.1% HCl to obtain a stock solution of 100 µg/mL.

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 50 µg/mL.

-

Filter the solutions through a 0.45 µm syringe filter before injection.

-

Weigh 1 g of the homogenized and dried plant material.

-

Extract the sample with 20 mL of acidified methanol (0.1% HCl) in an ultrasonic bath for 30 minutes.

-

Centrifuge the extract at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the residue two more times.

-

Combine the supernatants and evaporate to dryness under reduced pressure at 40°C.

-

Reconstitute the residue with a known volume of mobile phase.

-

Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.

Method Validation